molecular formula C10H6OS B14761413 Naphtho[1,8-cd][1,2]oxathiole CAS No. 209-21-2

Naphtho[1,8-cd][1,2]oxathiole

Cat. No.: B14761413
CAS No.: 209-21-2
M. Wt: 174.22 g/mol
InChI Key: CKPFNQYSVKOWLI-UHFFFAOYSA-N
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Description

Naphtho[1,8-cd][1,2]oxathiole is a heterocyclic compound characterized by a fused ring structure containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[1,8-cd][1,2]oxathiole can be synthesized through several methods. One common approach involves the reaction of naphthols with sulfur-containing reagents under specific conditions. For example, the reaction of 2-naphthol with sulfur dichloride in the presence of a base can yield this compound. Another method involves the cyclization of naphthalene derivatives with sulfur and oxygen sources under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,8-cd][1,2]oxathiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Naphtho[1,8-cd][1,2]oxathiole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho[1,8-cd][1,2]oxathiole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Properties

CAS No.

209-21-2

Molecular Formula

C10H6OS

Molecular Weight

174.22 g/mol

IUPAC Name

2-oxa-3-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C10H6OS/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H

InChI Key

CKPFNQYSVKOWLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)OSC3=CC=C2

Origin of Product

United States

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